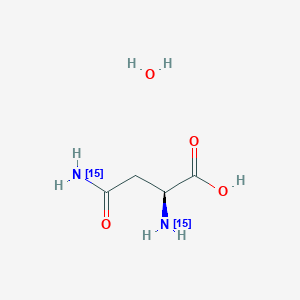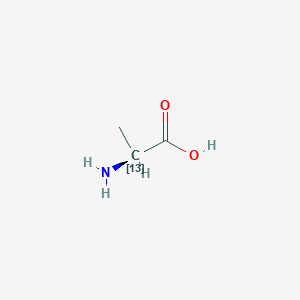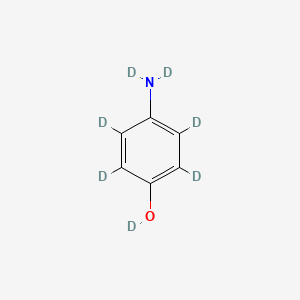
(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid” is a boronic acid derivative with the empirical formula C10H11BF4O3 and a molecular weight of 266.00 . It is a solid compound with a melting point of 126-133 °C .
Molecular Structure Analysis
The SMILES string for “(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid” is CCCCOc1c(F)c(F)c(B(O)O)c(F)c1F . The InChI is 1S/C10H11BF4O3/c1-2-3-4-18-10-8(14)6(12)5(11(16)17)7(13)9(10)15/h16-17H,2-4H2,1H3 .
Physical And Chemical Properties Analysis
“(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 328.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 54.0±0.4 cm3, and it has 3 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .
Scientific Research Applications
Medicinal Chemistry: Antiviral Drug Synthesis
(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid: has been identified as having potent antiviral properties. It is instrumental in the synthesis of advanced antiviral drugs, contributing to the development of new therapies for viral infections .
Polymer Science: Material Synthesis
This compound plays a crucial role in polymer science, particularly in the synthesis of novel polymeric materials. Its unique structure allows for the creation of polymers with specific properties, which can be used in various applications ranging from industrial to medical .
Optoelectronics: Component Fabrication
In the field of optoelectronics, (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid is used in the fabrication of components that require precise electronic properties. Its application is critical in developing devices like LEDs, photodetectors, and solar cells .
Catalysis: Cross-Coupling Reactions
The boronic acid group of this compound is highly valuable in catalysis, particularly in cross-coupling reactions which are pivotal in creating complex organic compounds. It acts as a coupling agent, facilitating the formation of carbon-carbon bonds essential in pharmaceuticals and agrochemicals .
Bioactive Compounds: Drug Development
This compound’s boronic acid moiety is significant in the development of bioactive compounds. It has been utilized in the synthesis of molecules with biological activity, which are further studied for their therapeutic potential .
Imaging: Contrast Agents
While direct applications in imaging are not explicitly mentioned in the sources, boronic acids, in general, have been explored for their potential use in imaging techniques. They can be functionalized to act as contrast agents or probes in various imaging modalities, aiding in diagnostics and research .
Mechanism of Action
Target of Action
The primary target of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of the boron atom with an organic halide in the presence of a palladium catalyst.
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boron atom of the compound is transferred to palladium, forming a new carbon-carbon bond. This reaction is facilitated by the presence of a palladium catalyst.
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds .
Pharmacokinetics
The compound’s molecular weight of 266g/mol suggests that it may have good bioavailability
Result of Action
The primary result of the action of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be catalyzed by ethers . Additionally, the compound’s reactivity may be affected by the presence of unsaturated bonds
Safety and Hazards
properties
IUPAC Name |
(4-butoxy-2,3,5,6-tetrafluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF4O3/c1-2-3-4-18-10-8(14)6(12)5(11(16)17)7(13)9(10)15/h16-17H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYUAQQPCWNJQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)OCCCC)F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584708 |
Source


|
| Record name | (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871126-19-1 |
Source


|
| Record name | (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Butoxy-2,3,5,6-tetrafluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[Di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1284231.png)


